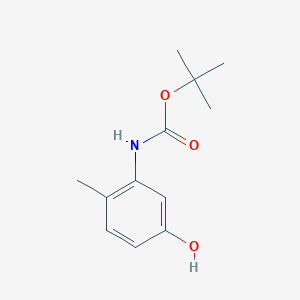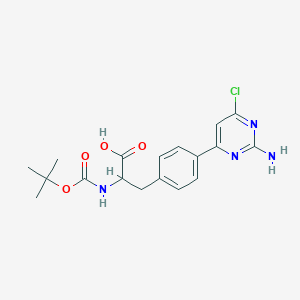![molecular formula C11H6ClNS B8740188 3-ChloroBenzo[4,5]thieno[2,3-b ]pyridine](/img/structure/B8740188.png)
3-ChloroBenzo[4,5]thieno[2,3-b ]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
3-ChloroBenzo[4,5]thieno[2,3-b ]pyridine is a heterocyclic compound that belongs to the class of thienopyridines. These compounds are known for their diverse pharmacological and biological activities, including anticancer, antifungal, anti-inflammatory, and antiviral properties . The structure of this compound consists of a benzene ring fused to a thieno[2,3-b]pyridine moiety, with a chlorine atom attached to the benzene ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-ChloroBenzo[4,5]thieno[2,3-b ]pyridine can be achieved through various methods. One common approach involves the Vilsmeier–Haack reaction, where N-protected 3-acetyl-2-aminothiophenes are treated with the Vilsmeier–Haack reagent at temperatures ranging from 65°C to 100°C . Another method involves the multicomponent synthesis starting from 2-thioxopyridine-3-carbonitrile or 3-cyanopyridine-2-thiolate intermediates .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3-ChloroBenzo[4,5]thieno[2,3-b ]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or thioethers.
Coupling Reactions: Suzuki–Miyaura coupling reactions can be used to form carbon-carbon bonds with aryl or alkyl boronic acids.
Common Reagents and Conditions
Vilsmeier–Haack Reagent: Used for formylation and chlorination reactions.
Palladium Catalysts: Employed in Suzuki–Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Major Products Formed
Substituted Thienopyridines: Formed through nucleophilic substitution reactions.
Sulfoxides and Sulfones: Formed through oxidation reactions.
Biaryl Compounds: Formed through Suzuki–Miyaura coupling reactions.
科学的研究の応用
3-ChloroBenzo[4,5]thieno[2,3-b ]pyridine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an anticancer, antifungal, and antiviral agent.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-ChloroBenzo[4,5]thieno[2,3-b ]pyridine involves its interaction with specific molecular targets and pathways. The compound can inhibit key enzymes and proteins involved in cellular processes, leading to its pharmacological effects. For example, it has been reported to inhibit Pim-1 kinase, which plays a role in cell proliferation and survival .
類似化合物との比較
Similar Compounds
Thieno[2,3-b]pyridine: A closely related compound with similar pharmacological properties.
Benzothieno[3,2-d]pyridazine: Another heterocyclic compound with anti-inflammatory and anticancer activities.
Pyrazolo[3,4-b]pyridine: Known for its antimicrobial and antiviral activities.
Uniqueness
3-ChloroBenzo[4,5]thieno[2,3-b ]pyridine is unique due to the presence of the chlorine atom, which can enhance its reactivity and pharmacological properties. The compound’s ability to undergo various chemical reactions and its wide range of biological activities make it a valuable compound for scientific research and industrial applications.
特性
分子式 |
C11H6ClNS |
|---|---|
分子量 |
219.69 g/mol |
IUPAC名 |
3-chloro-[1]benzothiolo[2,3-b]pyridine |
InChI |
InChI=1S/C11H6ClNS/c12-7-5-9-8-3-1-2-4-10(8)14-11(9)13-6-7/h1-6H |
InChIキー |
HBELBLQFXYBFFW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C3=C(S2)N=CC(=C3)Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![4-Ethoxydibenzo[b,d]furan](/img/structure/B8740145.png)


![4-{[5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)-6-methyl-4-pyrimidinyl]amino}cyclohexanol](/img/structure/B8740185.png)

